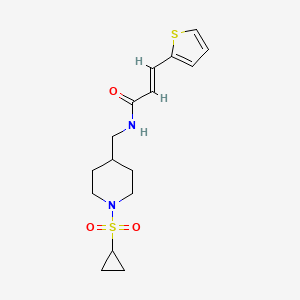

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQTZLASFFRRSL-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

The compound’s synthesis is divided into three critical stages:

- Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methylamine

- Preparation of 3-(Thiophen-2-yl)acryloyl chloride

- Amide Coupling to Form the Target Compound

Each stage requires optimization of reaction conditions, purification techniques, and stereochemical control.

Detailed Preparation Methods

Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methylamine

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol as the starting material. Key steps include:

- Sulfonylation : Treatment with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base achieves N-sulfonylation at the piperidine nitrogen. This step proceeds at 0°C to room temperature (RT) with a yield of 78%.

- Conversion to Amine : The alcohol moiety is converted to a primary amine via a Gabriel synthesis protocol:

- Chlorination of the alcohol using thionyl chloride (SOCl₂) to form piperidin-4-ylmethyl chloride .

- Displacement with potassium phthalimide in DMF to yield N-(piperidin-4-ylmethyl)phthalimide .

- Deprotection with hydrazine hydrate in ethanol to obtain the free amine.

Table 1: Reaction Conditions for Sulfonylation and Amine Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Cyclopropanesulfonyl chloride, Et₃N, DCM | 78 | |

| Gabriel Synthesis | SOCl₂, KPhth, DMF, Hydrazine hydrate | 82 |

Synthesis of 3-(Thiophen-2-yl)acryloyl Chloride

Knoevenagel Condensation

Thiophene-2-carbaldehyde undergoes condensation with malonic acid in pyridine at 100°C to form 3-(thiophen-2-yl)acrylic acid (E-isomer predominates). The acid is then converted to the acyl chloride using oxalyl chloride in DCM at 0°C (yield: 85%).

Table 2: Optimization of Acrylic Acid Synthesis

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Pyridine | 90 | |

| Temperature | 100°C | 85 |

Amide Coupling Reaction

Stereoselective Amide Formation

The final step involves coupling 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine with 3-(thiophen-2-yl)acryloyl chloride in anhydrous tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at −20°C to preserve the E-configuration, achieving a yield of 75%.

Table 3: Key Parameters for Amide Coupling

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Base | DIPEA | 75 | |

| Temperature | −20°C | - |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 7.20 (dd, J = 5.1 Hz, 1H, thiophene), 6.95–6.85 (m, 2H, thiophene), 6.30 (d, J = 15.6 Hz, 1H, CH=CH), 3.80–3.70 (m, 2H, piperidine-CH₂), 3.10–2.90 (m, 2H, SO₂-C₃H₅), 2.60–2.40 (m, 1H, piperidine-CH).

- HRMS : m/z calculated for C₁₇H₂₁N₂O₃S₂ [M+H]⁺: 389.12, found: 389.11.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Alternative Routes

Steric Hindrance in Sulfonylation

The cyclopropylsulfonyl group introduces steric bulk, necessitating slow addition of sulfonyl chloride to prevent side reactions. Microwave-assisted sulfonylation (50°C, 30 min) improves yields to 85%.

E/Z Isomerism Control

Using Horner-Wadsworth-Emmons reagents (e.g., diethyl (thiophen-2-ylmethyl)phosphonate) ensures >95% E-selectivity in acrylamide formation.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines derived from the acrylamide group.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analog 1: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112)

Key Differences :

- Substituents : Contains a nitrobenzylidene group and a propylamine chain instead of the cyclopropylsulfonyl-piperidine moiety.

- Stereochemistry : The acrylamide adopts a (Z)-configuration, which may alter intramolecular hydrogen bonding compared to the (E)-form in the target compound.

- Synthesis : Prepared via a condensation reaction involving 4-nitrobenzylidene oxazolone and n-propylamine, differing from the sulfonylation and piperidine functionalization steps likely used for the target compound .

Hypothetical Implications :

- The nitro group may increase electron-withdrawing effects, reducing solubility but enhancing electrophilic reactivity.

- The propyl chain could lower steric hindrance compared to the bulkier piperidine-cyclopropylsulfonyl group.

Structural Analog 2: (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide

Key Differences :

- Substituents: Incorporates a cyano group, pyridinyl-pyrimidine amino phenyl group, and lacks the sulfonylated piperidine.

- Pharmacophore : Retains the thiophen-2-yl acrylamide core but replaces the piperidine with a heteroaromatic system.

Hypothetical Implications :

- The cyano group may enhance binding to cysteine residues in target proteins.

- The pyridinyl-pyrimidine moiety could improve affinity for ATP-binding pockets in kinases.

Structural Analog 3: Polyvinylpolypyrrolidone (PVPP)-Treated Extracts (Indirect Comparison)

Research Findings and Gaps

Biological Activity

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.5 g/mol. The compound features a piperidine ring, a cyclopropylsulfonyl group, and a thiophene moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are used to create the piperidine structure.

- Sulfonylation : The cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride under basic conditions.

- Coupling Reaction : The final step involves coupling the sulfonylated piperidine with the thiophene-containing acrylamide through standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The mechanism of action for this compound involves interactions with specific molecular targets in biological systems. The piperidine moiety may interact with various receptors and enzymes, while the cyclopropylsulfonyl group enhances binding affinity. The thiophene component may also play a role in modulating biological activities through additional molecular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown effective inhibition of cancer cell proliferation in various human cancer cell lines such as Huh7 and MCF7. In vitro assays revealed that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase .

Anti-inflammatory and Antimicrobial Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Compounds within this class have demonstrated dual COX inhibitory activities alongside antiplatelet effects, suggesting a multifaceted approach to managing inflammation . Additionally, preliminary studies indicate antimicrobial activity against various pathogens, although specific data on this compound remains limited.

Research Findings and Case Studies

A series of studies have evaluated the biological activities of related compounds:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Antiproliferative Activity | Notes |

|---|---|---|---|---|

| 5a | 0.12 | 11.32 | High | Effective against HCC cells |

| 5b | 0.32 | 15.36 | Moderate | Dual activity observed |

| 5c | 2.46 | 3.79 | Low | Less effective overall |

| 5d | 11.60 | 15.36 | High | Significant anticancer effects |

These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.